Benzene, [(hexylseleno)methyl]-
Description
"Benzene, [(hexylseleno)methyl]-" (C₁₂H₁₈Se) is a substituted benzene derivative where a methyl group bearing a hexylseleno (-SeC₆H₁₃) substituent is attached to the aromatic ring. Structurally, it consists of a benzene core with a -CH₂-Se-C₆H₁₃ side chain. This compound belongs to the organoselenium family, characterized by the presence of selenium, a Group 16 element. Organoselenium compounds are notable for their unique electronic properties, redox activity, and applications in organic synthesis and materials science.
Properties
CAS No. |
124946-51-6 |
|---|---|
Molecular Formula |
C13H20Se |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
hexylselanylmethylbenzene |
InChI |
InChI=1S/C13H20Se/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3 |
InChI Key |
WHSYDFGWNYYOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Se]CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(hexylseleno)methyl]- typically involves the introduction of a hexylseleno group to a benzene ring. One common method is the nucleophilic substitution reaction where a hexylseleno group is introduced to a benzyl halide derivative. The reaction can be carried out under mild conditions using a selenium nucleophile and an appropriate solvent.
Industrial Production Methods: Industrial production of Benzene, [(hexylseleno)methyl]- may involve more scalable processes such as catalytic selenation of benzyl derivatives. The use of catalysts can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Types of Reactions:
Oxidation: Benzene, [(hexylseleno)methyl]- can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: Reduction of the compound can yield selenide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the hexylseleno group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.
Scientific Research Applications
Benzene, [(hexylseleno)methyl]- has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoselenium compounds.
Mechanism of Action
The mechanism of action of Benzene, [(hexylseleno)methyl]- involves its interaction with biological molecules through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating enzyme activity. The compound may target specific molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Selenium vs. Sulfur/Oxygen Derivatives
Replacing selenium with sulfur or oxygen in the substituent group yields analogues such as:
- Benzene, [(hexylthio)methyl]- (-SCH₂C₆H₁₃)
- Benzene, [(hexyloxy)methyl]- (-OCH₂C₆H₁₃)
Key Differences:
| Property | [(Hexylseleno)methyl]benzene | [(Hexylthio)methyl]benzene | [(Hexyloxy)methyl]benzene |
|---|---|---|---|
| Electronegativity | Low (Se: 2.55) | Moderate (S: 2.58) | High (O: 3.44) |
| Polarizability | High (Se has larger atomic radius) | Moderate | Low |
| Thermal Stability | Lower (Se-Se bonds weaker) | Moderate | High |
| Lipophilicity | High | Moderate | Low |
- Methyl substitution effects (e.g., polarization) may differ due to selenium’s polarizability, altering π-electron density distribution in the aromatic ring .
Reactivity in Electron-Stimulated Processes
Studies on benzene adsorbed on platinum (Pt) surfaces (–8) reveal that electron-stimulated desorption (ESD) yields depend on substituent electronic properties. For [(hexylseleno)methyl]benzene:
- The bulky hexylseleno group may sterically hinder adsorption on metal surfaces compared to smaller substituents (e.g., methyl or chloro groups).
Comparison with Alkyl-Substituted Benzenes
Hexyl-substituted derivatives like Benzene, (1-methylethyl)- () exhibit:
- Lower Molecular Weight : C₉H₁₂ (120.2 g/mol) vs. C₁₂H₁₈Se (257.2 g/mol).
- Reduced Steric Hindrance: Shorter alkyl chains (e.g., isopropyl) allow tighter packing on surfaces, contrasting with the bulky hexylseleno group.
- Simpler Reactivity : Alkyl groups are purely electron-donating, while selenium introduces redox-active behavior.
Halogenated Analogues
Chlorinated derivatives (e.g., Benzene, 1,2,4-trichloro- , ) differ significantly:
- Electrophilic Substitution : Chlorine’s strong electron-withdrawing effect deactivates the benzene ring, whereas selenium’s weaker electronegativity may allow moderate activation.
- Toxicity: Organoselenium compounds can exhibit higher toxicity than chlorinated benzenes, though specific data for [(hexylseleno)methyl]benzene are lacking.
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